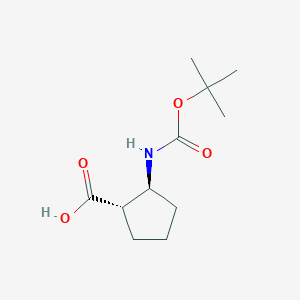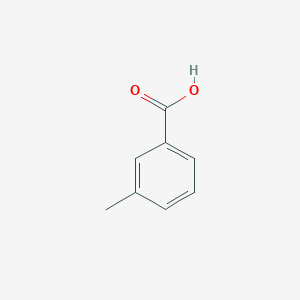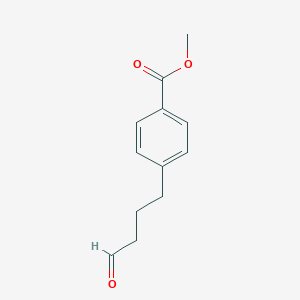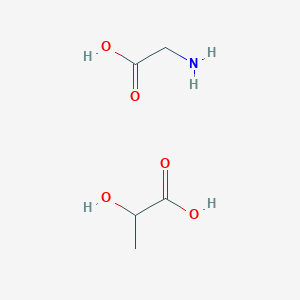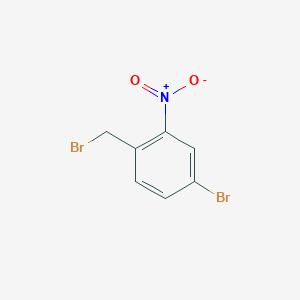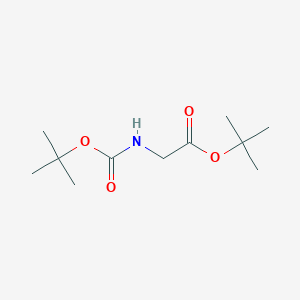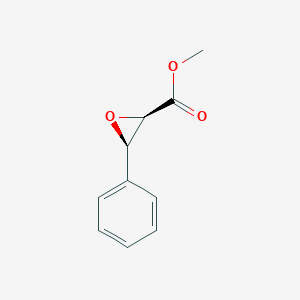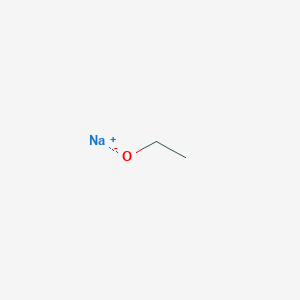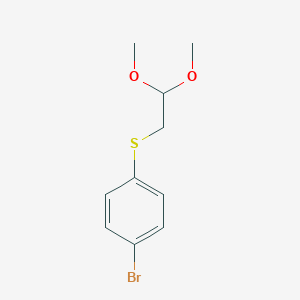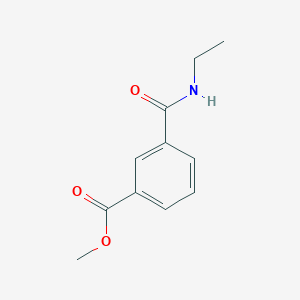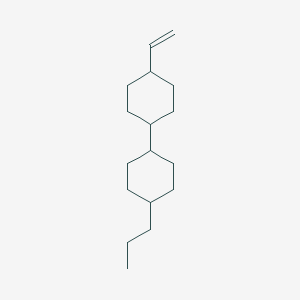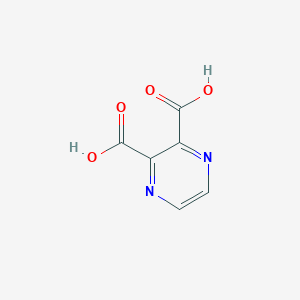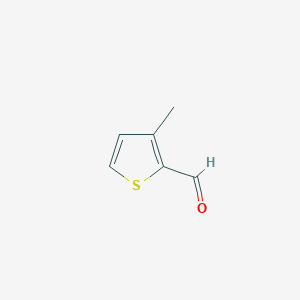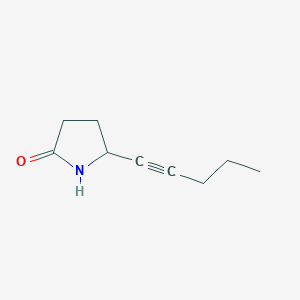
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, also known as BDD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. BDD is a cyclic acetal that is commonly used as a reagent in organic chemistry. It is a colorless liquid that is soluble in water and has a boiling point of 135°C.
Mechanism Of Action
The mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is not well understood. However, it is believed that 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane acts as a Lewis acid, which allows it to form complexes with other molecules. This property makes 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane useful as a reagent in organic chemistry.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. However, 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is its versatility as a reagent in organic chemistry. It can be used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory.
However, there are also some limitations to the use of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. The synthesis of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane can be challenging, and the yield of the reaction is typically around 70%. The purity of the product can also be difficult to control, which can lead to issues in downstream reactions.
Future Directions
There are several future directions for research on 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane that are more efficient and produce higher yields. Another area of interest is the development of new applications for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, particularly in the synthesis of natural products and pharmaceuticals. Finally, there is a need for more research on the mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, which could lead to new insights into its use as a reagent in organic chemistry.
Synthesis Methods
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2,3-dimethyl-2-butene and formaldehyde in the presence of sulfuric acid. The reaction proceeds via a cationic mechanism, which leads to the formation of the cyclic acetal. The yield of the reaction is typically around 70%, and the purity of the product can be improved through distillation.
Scientific Research Applications
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been used in a wide range of scientific research applications. One of the most common uses of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is as a reagent in organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
120717-26-2 |
|---|---|
Product Name |
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(2)8-6-10-9(3,4)11-8/h8H,1,6H2,2-4H3 |
InChI Key |
GJXZGCCGVLNODP-UHFFFAOYSA-N |
SMILES |
CC(=C=C)C1COC(O1)(C)C |
Canonical SMILES |
CC(=C=C)C1COC(O1)(C)C |
synonyms |
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-1,2-propadienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



